(5E)-3-ethyl-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-thiazolidine-2,4-dione
Overview
Description
(5E)-3-ethyl-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound belonging to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a dione moiety and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-ethyl-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-ethyl-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the double bond or the carbonyl groups.
Substitution: Electrophilic aromatic substitution on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogenated derivatives of the methoxyphenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-ethyl-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Studies have indicated its ability to inhibit the growth of certain bacterial and fungal strains, making it a candidate for further investigation in the development of new antibiotics.
Medicine
In medicine, this compound has been explored for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it may interfere with specific cellular pathways involved in inflammation and cancer progression.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of colorants for textiles and other materials.
Mechanism of Action
The mechanism of action of (5E)-3-ethyl-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory and anticancer applications, it may inhibit key enzymes and signaling pathways, thereby reducing inflammation and inhibiting cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione compound used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione with similar antidiabetic properties.
Troglitazone: An older thiazolidinedione with anti-inflammatory properties.
Uniqueness
(5E)-3-ethyl-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-thiazolidine-2,4-dione stands out due to its unique methoxyphenyl group, which imparts distinct chemical and biological properties. Unlike other thiazolidinediones primarily used for diabetes management, this compound has broader applications in antimicrobial, anti-inflammatory, and anticancer research.
Properties
IUPAC Name |
(5E)-3-ethyl-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-3-16-14(17)13(20-15(16)18)6-4-5-11-7-9-12(19-2)10-8-11/h4-10H,3H2,1-2H3/b5-4+,13-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRUVOZCOJWKQO-UAWWFITHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC=CC2=CC=C(C=C2)OC)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C=C\C2=CC=C(C=C2)OC)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.